p-Toluidine

Catalog No.
S1508457
CAS No.
12221-03-3
M.F
C7H9N
C6H4CH3NH2
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluidine

CAS Number

12221-03-3

Product Name

p-Toluidine

IUPAC Name

4-methylaniline

Molecular Formula

C7H9N
C6H4CH3NH2
C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3

InChI Key

RZXMPPFPUUCRFN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N

Solubility

0.7 % (NIOSH, 2016)
Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride
Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids
In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C
Solubility in water, g/100ml at 20 °C: 0.75 (poor)
0.7%

Synonyms

4-aminotoluene, 4-toluidine, 4-toluidine dihydrofluoride, 4-toluidine hydrobromide, 4-toluidine hydrochloride, 4-toluidine ion(1+), 4-toluidine nitrate, 4-toluidine perchlorate, 4-toluidine tosylate, 4-toluidine, monolithium salt, 4-toluidine, sodium salt, p-toluidine, para-toluidine

Canonical SMILES

CC1=CC=C(C=C1)N

Description

The exact mass of the compound p-Toluidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.7 % (niosh, 2016)very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloridefreely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acidsin water, 6.50 g/l (6.50x10+3 mg/l) at 15 °csolubility in water, g/100ml at 20 °c: 0.75 (poor)0.7%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of aminotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

  • Intermediate for Dyes and Pharmaceuticals

    p-Toluidine is a valuable building block for synthesizing various organic compounds, including dyes and pharmaceuticals. Its amine group readily undergoes chemical reactions to form complex molecules ). Researchers utilize p-Toluidine's properties to create new molecules with desired functionalities.

  • Development of New Catalysts

    Scientific research explores p-Toluidine's potential for catalyst development. Studies investigate its interaction with other molecules to design new catalysts for various reactions. These catalysts can improve efficiency and sustainability in chemical synthesis processes .

Environmental Studies

  • Wastewater Treatment

    p-Toluidine exhibits some antimicrobial activity. Researchers are investigating its potential application in wastewater treatment processes for eliminating harmful microorganisms [MDPI - Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles()]. However, it's important to note that this is an active area of research, and more studies are needed to determine the effectiveness and environmental impact of using p-Toluidine in wastewater treatment.

  • Analytical Reagent

    Due to its chemical properties, p-Toluidine can be used as a reagent in analytical chemistry for the analysis of specific compounds, such as lignin and nitrile phloroglucinol [MDPI - Enhanced Oxidation of p-Toluidine Using Supported Zeolite Nanoparticles()]. This allows researchers to study the composition and structure of these materials.

p-Toluidine, also known as para-toluidine or 4-methylaminobenzene, is an aromatic amine with the molecular formula C₇H₉N and a molar mass of 107.15 g/mol. It is characterized by a methyl group attached to the nitrogen atom of the amino group, positioned para to the amine on the benzene ring. This compound appears as a colorless to pale yellow liquid with a characteristic odor and has a melting point of 44 °C and a boiling point of 200.5 °C. p-Toluidine is soluble in water at about 7.4 g/L at 20 °C and has a log partition coefficient (n-octanol/water) of 1.44, indicating moderate hydrophobicity .

Typical of aromatic amines:

  • Diazotization: When treated with sodium nitrite and hydrochloric acid, p-toluidine can form a diazonium salt. This reaction is fundamental in organic synthesis for creating azo compounds.
  • Hydrogenation: p-Toluidine can be hydrogenated over catalysts like rhodium/silica, which affects its particle size and support texture .
  • Acid-Base Reactions: p-Toluidine can neutralize acids to form salts, releasing water in exothermic reactions .
  • Oxidation: It can undergo oxidation to yield various products, including nitroso derivatives, particularly when mediated by cytochrome P450 enzymes .

p-Toluidine exhibits several biological activities, including:

  • Toxicity: Classified as toxic if swallowed or inhaled, it can cause symptoms such as dizziness, headache, and in severe cases, methaemoglobinemia . The chemical is suspected of causing cancer and is very toxic to aquatic life .
  • Skin Sensitization: Studies indicate that p-toluidine may cause allergic skin reactions upon contact .
  • Metabolism: In humans, p-toluidine is metabolized to form hemoglobin adducts, which have been detected in both smokers and non-smokers .

Several methods exist for synthesizing p-toluidine:

  • Nitration followed by Reduction: Starting from toluene, nitration produces nitrotoluene, which can be reduced to obtain p-toluidine.
  • Alkylation of Aniline: Methylation of aniline using methyl halides under basic conditions yields p-toluidine.
  • From Phenol: Phenol can be methylated using methylating agents like dimethyl sulfate or methyl iodide to produce p-toluidine.

These methods vary in efficiency and yield depending on the conditions employed.

p-Toluidine serves primarily as an intermediate in various chemical processes:

  • Dyes and Pigments: It is used in the production of azo dyes and pigments.
  • Pharmaceuticals: p-Toluidine is involved in synthesizing pharmaceutical compounds.
  • Rubber Industry: It acts as an antioxidant in rubber formulations.
  • Chemical Manufacturing: Utilized as a precursor for other chemicals such as 4-toluidine-3-sulfonic acid .

Interaction studies involving p-toluidine have highlighted its potential health risks:

  • Occupational Exposure: Workers exposed to p-toluidine have shown elevated levels of hemoglobin adducts, indicating significant absorption and potential toxicity .
  • Environmental Impact: The compound poses risks to aquatic ecosystems; thus, its release into water bodies must be controlled .

p-Toluidine shares structural similarities with other aromatic amines. Here are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Aniline62-53-3Basic aromatic amine used in dye manufacturing
o-Toluidine95-53-4Similar structure but with the methyl group ortho
m-Toluidine108-44-1Another positional isomer with different properties
N,N-Dimethylaniline121-69-7Dimethylated derivative with varied reactivity

Uniqueness of p-Toluidine

p-Toluidine is unique due to its specific para substitution on the aromatic ring, influencing its reactivity and biological activity compared to its ortho and meta counterparts. Its applications in dye synthesis and as an intermediate in pharmaceuticals further distinguish it from similar compounds.

p-Toluidine was first synthesized in 1845 by James Sheridan Muspratt and August Wilhelm von Hofmann during their pioneering work on toluidine isomers (ortho, meta, para). Initially recognized for its role in organic chemistry, its industrial applications expanded post-20th century with advancements in dye synthesis and pharmaceutical manufacturing.

Key Milestones:

YearDevelopmentReference
1845Discovery of toluidine isomers
1960sIndustrial production via nitrotoluene reduction
2000sRecognition as a carcinogen (IARC Group 1)

Research Significance and Applications

p-Toluidine serves as a critical intermediate in multiple industries, driven by its reactivity and versatility.

Industrial Applications

  • Dye and Pigment Production

    • Precursor to azo dyes for textiles, inks, and plastics.
    • Reacts with catecholamines to form spectrophotometric dyes.
  • Pharmaceutical Synthesis

    • Intermediate in analgesics, antipyretics, and active pharmaceutical ingredients (APIs).
    • Used in vulcanization accelerators for rubber products.
  • Agrochemical Manufacturing

    • Component in herbicides and pesticides.

Catalytic Reactions

p-Toluidine participates in oxidation and condensation reactions:

  • Oxidation: Forms 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene using magnetite-supported zeolite catalysts.
  • Schiff Base Formation: Condenses with salicylaldehyde to create bidentate ligands.

Current Research Landscape

Recent studies focus on toxicity mechanisms, catalytic efficiency, and environmental impact.

Toxicity and Carcinogenicity

ParameterValue/ClassificationReference
IARC ClassificationGroup 1 (Carcinogenic to humans)
LD50 (oral, rat)656 mg/kg
MethemoglobinemiaObserved in rats at 40–160 mg/kg/day

p-Toluidine induces hepatic toxicity via oxidative stress and DNA damage, as evidenced by transcriptomic studies in rats. Its metabolite, N,N-dimethyl-p-toluidine (DMPT), is a liver carcinogen in rodents.

Catalytic Oxidation Insights

Optimized Reaction Conditions for p-Toluidine Oxidation

ParameterValueProduct Yield
CatalystMagnetite/NTS90% conversion
Molar Ratio (p-Toluidine:H₂O₂)0.75:193% azobenzene
ReusabilityUp to 2 cycles88% efficiency retained

This method minimizes byproducts and enhances environmental sustainability.

Industrial Production Techniques

Palladium-Carbon Catalyst Reduction

Industrial synthesis of p-toluidine frequently employs palladium-carbon (Pd/C) catalysts for the reduction of nitro precursors. A notable advancement involves palladium supported on magnetic nanoparticles modified with carbon quantum dots (CQDs). This system, denoted as Pd@CQD@Fe₃O₄, enables the reduction of nitroaromatics like p-nitrotoluene to p-toluidine at room temperature with exceptionally low palladium loading (0.008 mol%) [3]. The CQD layer enhances catalyst stability, prevents metal leaching, and facilitates magnetic recovery, achieving >99% yield over 10 reaction cycles [3]. Compared to traditional Pd/C systems, this approach reduces energy consumption and waste, aligning with industrial demands for cost-effectiveness and recyclability.

The reaction mechanism involves adsorption of p-nitrotoluene onto the catalyst surface, followed by sequential hydrogenation of the nitro group to an amine. X-ray photoelectron spectroscopy (XPS) confirms the predominance of metallic palladium (Pd⁰) in the active catalyst, which is critical for maintaining catalytic activity [3]. Industrial implementations often pair this method with continuous flow systems (Section 2.1.3) to maximize throughput.

Liquid Phase Hydrogenation

Liquid phase hydrogenation of p-nitrotoluene using gaseous hydrogen (H₂) under elevated pressure (10–30 bar) represents another industrial staple. Raney nickel or copper-chromite catalysts are typically employed at temperatures between 80°C and 150°C [2]. The process occurs in batch reactors with ethanol-water solvent mixtures, where the dielectric constant of the solvent significantly influences reaction kinetics. For instance, increasing ethanol content from 0% to 73.58% raises activation energy from 32.25 kJ/mol to 103.92 kJ/mol, necessitating careful solvent selection [4].

A key advantage of this method is its scalability; plants utilizing this technology can produce thousands of metric tons annually. However, challenges include catalyst deactivation due to sulfur impurities and the need for high-pressure infrastructure. Recent innovations focus on doping nickel catalysts with transition metals like iron to improve tolerance to feedstock contaminants [2].

Continuous Flow Reactor Systems

Continuous flow reactors are increasingly adopted in p-toluidine manufacturing to enhance process control and reduce downtime. These systems integrate Pd@CQD@Fe₃O₄ or Raney nickel catalysts into fixed-bed configurations, enabling uninterrupted operation for weeks [2]. Key parameters such as residence time, temperature, and H₂ flow rate are optimized via computational modeling. For example, a residence time of 30–60 seconds at 100°C achieves >95% conversion of p-nitrotoluene [2].

Economic analyses indicate that continuous flow systems reduce capital expenditure (CapEx) by 15–20% compared to batch reactors, primarily through minimized reactor volume and automated product separation [2]. Furthermore, these systems facilitate real-time monitoring using inline spectroscopy, ensuring consistent product quality.

Laboratory Scale Synthesis

Reduction of p-Nitrotoluene

Laboratory-scale synthesis often employs hydrazine hydrate as a reducing agent in the presence of Raney nickel. Kinetic studies reveal a first-order dependence on both p-nitrotoluene and hydrazine concentrations, with rate constants inversely proportional to solvent polarity [4]. In ethanol-water mixtures (73.58% ethanol), the reaction proceeds with an activation energy of 103.92 kJ/mol, while pure water lowers this to 32.25 kJ/mol [4].

Table 1: Solvent Effects on p-Nitrotoluene Reduction Kinetics

Solvent System (% Ethanol)Activation Energy (kJ/mol)Rate Constant (×10⁻³ L/mol·s)
0% (Water)32.258.9
73.58%103.922.1

This method is favored for its simplicity and compatibility with standard glassware, though it requires post-reaction filtration to remove catalyst residues.

Catalytic Approaches

Small-scale syntheses increasingly utilize heterogeneous catalysts like palladium-on-carbon (Pd/C) or platinum oxide (PtO₂). For instance, 5% Pd/C in methanol under 1 atm H₂ reduces p-nitrotoluene to p-toluidine in 2–4 hours with 85–90% yield [3]. Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor has also gained traction, eliminating the need for pressurized H₂. These methods are particularly useful in academic settings where high-pressure equipment is unavailable.

Green Chemistry Approaches

Environmentally Friendly Catalysts

The development of CQD-modified catalysts exemplifies green chemistry in p-toluidine synthesis. As detailed in Section 2.1.1, Pd@CQD@Fe₃O₄ leverages non-toxic precursors (glycerol and urea) and eliminates harsh reducing agents [3]. Lifecycle assessments indicate a 40% reduction in heavy metal waste compared to conventional Pd/C systems [3]. Additionally, bio-derived catalysts like fungal mycelium-supported palladium show promise, though industrial adoption remains limited.

Solvent-Free Methodologies

Emerging solvent-free techniques utilize mechanochemical ball milling to activate nitro reductions. For example, milling p-nitrotoluene with ammonium chloride and iron powder yields p-toluidine via solid-state proton-coupled electron transfer. While still experimental, this approach avoids volatile organic compounds (VOCs) and achieves 70–75% yields within 2 hours. Scaling these methods requires innovations in milling technology to handle exothermic reactions safely.

N-Acylation Reactions

p-Toluidine demonstrates significant reactivity in N-acylation reactions due to the electron-donating effect of the methyl group at the para position, which increases the nucleophilicity of the amino group. The methyl substituent enhances electron density on the aromatic ring through inductive effects, making the amine nitrogen more nucleophilic than in unsubstituted aniline [1].

The N-acylation of p-toluidine follows general mechanisms for aromatic amine acylation but exhibits enhanced reactivity compared to aniline. The reaction typically proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by elimination of the leaving group [1].

Metal-Free Catalytic Mechanisms

Recent advances in green chemistry have led to the development of metal-free catalytic systems for N-acylation reactions of p-toluidine. These systems offer significant advantages in terms of environmental impact and cost-effectiveness compared to traditional metal-catalyzed processes.

A particularly notable metal-free approach involves the use of benzophenone as an organic catalyst for the acetylation of p-toluidine with acetic acid. This reaction proceeds at 80°C for 12 hours, yielding N-(p-tolyl)acetamide in 94% yield [2]. The mechanism involves activation of the acetic acid carbonyl group by the benzophenone catalyst, facilitating nucleophilic attack by the p-toluidine amino group.

The benzophenone-catalyzed mechanism operates through a dual activation pathway. The catalyst forms hydrogen bonds with both the acetic acid and p-toluidine, creating a favorable geometric arrangement for bond formation. The reaction proceeds through a six-membered cyclic transition state that stabilizes the developing charges during the acylation process [2].

Computational studies using density functional theory (DFT) calculations have provided insights into the electronic structure changes during metal-free N-acylation. The highest occupied molecular orbital (HOMO) of p-toluidine shows significant electron density localization on the nitrogen atom, consistent with its high nucleophilicity [3]. The energy gap between the HOMO of p-toluidine and the lowest unoccupied molecular orbital (LUMO) of the acylating agent correlates with reaction rates, supporting frontier molecular orbital theory predictions [3].

Another metal-free approach utilizes ultrasonic activation with triethylamine as a base catalyst. Under ultrasonic conditions at -2 to 5°C, p-toluidine reacts with chloroacetyl chloride to produce 2-chloro-N-(p-tolyl)acetamide in yields ranging from 68-78% depending on the solvent system [1]. The ultrasonic activation enhances mass transfer and provides energy for overcoming activation barriers without requiring elevated temperatures.

The environmental benefits of metal-free catalytic mechanisms include elimination of heavy metal contamination in products, reduced catalyst costs, and simplified purification procedures. These advantages make metal-free systems particularly attractive for pharmaceutical and fine chemical applications where metal contamination must be minimized [4].

Environmental Impact of Acylation Pathways

The environmental impact of p-toluidine acylation processes varies significantly depending on the chosen reaction pathway, catalyst system, and reaction conditions. Traditional acylation methods often rely on stoichiometric amounts of Lewis acids or heavy metal catalysts, generating substantial waste streams and requiring energy-intensive purification processes.

Conventional acylation using acetyl chloride or acetic anhydride with aluminum chloride catalysts produces hydrogen chloride gas as a byproduct, requiring neutralization and disposal. The aluminum chloride catalyst also generates aluminum-containing waste that requires specialized treatment [5]. These processes typically operate at elevated temperatures (80-120°C) and consume significant energy.

In contrast, metal-free acylation pathways demonstrate substantially reduced environmental impact. The benzophenone-catalyzed acetylation of p-toluidine produces only water as a byproduct, eliminating the need for neutralization steps [2]. The catalyst can be recovered and reused, further reducing waste generation. Energy requirements are also lower due to the mild reaction conditions (80°C) and the absence of heating requirements for catalyst activation.

Green chemistry metrics provide quantitative assessment of environmental impact. The atom economy of metal-free acylation reaches 89%, compared to 65% for traditional aluminum chloride-catalyzed processes [2]. The E-factor (environmental factor) for metal-free processes is approximately 2.3, significantly lower than the 8.7 typical for conventional acylation reactions.

Solvent selection plays a crucial role in environmental impact. Solvent-free acylation reactions eliminate volatile organic compound emissions and reduce separation requirements [6]. When solvents are necessary, bio-based alternatives such as ethanol or water-ethanol mixtures demonstrate lower environmental impact than traditional chlorinated solvents.

Life cycle assessment studies indicate that metal-free acylation pathways reduce overall environmental impact by 40-60% compared to conventional methods when considering raw material consumption, energy requirements, waste generation, and disposal costs [4]. The elimination of heavy metals also prevents bioaccumulation concerns and reduces long-term environmental persistence.

The application of microwave-assisted synthesis further enhances environmental benefits by reducing reaction times from hours to minutes, dramatically decreasing energy consumption [7]. Microwave heating also provides more uniform energy distribution, improving reaction selectivity and reducing byproduct formation.

Schiff Base Formation

p-Toluidine readily participates in Schiff base formation reactions with various aldehydes and ketones, producing imine compounds with significant biological and analytical importance. The electron-donating methyl group enhances the nucleophilicity of the amino group, facilitating condensation reactions under mild conditions.

The general mechanism involves nucleophilic attack of the p-toluidine amino group on the carbonyl carbon of the aldehyde or ketone, followed by elimination of water to form the carbon-nitrogen double bond characteristic of Schiff bases [8]. The reaction is typically acid-catalyzed, with the acid protonating the carbonyl oxygen to increase its electrophilicity.

Reaction with Salicylaldehyde

The reaction between p-toluidine and salicylaldehyde represents one of the most studied Schiff base formations due to the biological activity and analytical applications of the resulting compound. The reaction proceeds efficiently under various conditions, producing N-(4-methylphenyl)-2-hydroxybenzylideneamine (salicylidene-p-toluidine) [8].

Under conventional conditions using glacial acetic acid as catalyst in dry ethanol at 70-80°C, the reaction achieves 85% yield after 3 hours [8]. The product exhibits characteristic UV absorption bands at 272 nm (attributed to π-π* transitions) and 342 nm (attributed to n-π* transitions of the azomethine group) [8].

Green chemistry approaches have been developed using natural acid catalysts. Kaffir lime extract, containing natural citric acid and other organic acids, catalyzes the formation of salicylidene-p-toluidine under solvent-free conditions at room temperature [6]. This approach achieves 92% yield in just 10 minutes, demonstrating remarkable efficiency while eliminating organic solvents and synthetic acid catalysts.

The kaffir lime-catalyzed mechanism involves protonation of the salicylaldehyde carbonyl oxygen by the natural acids present in the extract, followed by nucleophilic attack by p-toluidine. The reaction proceeds through a carbinolamine intermediate that rapidly eliminates water to form the final Schiff base product [6].

Spectroscopic characterization reveals that the salicylidene-p-toluidine product exhibits intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen, contributing to its stability and unique spectroscopic properties [8]. The compound shows intense fluorescence in methanol solution, making it valuable for analytical applications.

Applications of p-Toluidine Schiff Bases

p-Toluidine Schiff bases demonstrate diverse applications across multiple fields due to their unique electronic properties, biological activities, and ability to form stable metal complexes. These compounds serve as versatile building blocks in medicinal chemistry, analytical chemistry, and materials science.

In medicinal chemistry, p-toluidine Schiff bases exhibit significant antimicrobial activity against both bacterial and fungal pathogens. The salicylidene-p-toluidine derivative shows good activity against Bacillus subtilis (10 mm inhibition zone), Staphylococcus aureus (17 mm), Pseudomonas aeruginosa (11 mm), and Escherichia coli (13 mm) [6]. The antifungal activity includes effectiveness against Penicillium notatum (9 mm), Aspergillus niger (11 mm), and Aspergillus flavus (13 mm) [6].

The mechanism of antimicrobial action involves disruption of bacterial cell wall synthesis and interference with essential enzymatic processes. The imine group and aromatic rings facilitate interaction with bacterial proteins and DNA, leading to cell death [9]. Structure-activity relationship studies indicate that the presence of the methyl group in the para position enhances antimicrobial potency compared to unsubstituted aniline derivatives.

Metal ion sensing applications utilize the chelating properties of p-toluidine Schiff bases. The salicylidene-p-toluidine compound demonstrates selective fluorescence response to aluminum(III) ions, enabling detection at micromolar concentrations [8]. Upon coordination with aluminum, the fluorescence intensity increases significantly, providing a sensitive analytical method for aluminum determination in environmental and biological samples.

In materials science, p-toluidine Schiff bases serve as precursors for conducting polymers and advanced materials. The compounds can be polymerized to produce materials with unique electronic and optical properties [10]. The presence of the methyl group influences the electronic structure and conductivity of the resulting polymers.

Corrosion inhibition represents another important application area. p-Toluidine Schiff bases demonstrate excellent corrosion inhibition properties for steel in acidic media, with inhibition efficiencies exceeding 85% at concentrations of 500 ppm [11]. The molecules adsorb onto the metal surface through the nitrogen and oxygen atoms, forming protective layers that prevent corrosive attack.

The compounds also find applications in analytical chemistry as chromogenic reagents for metal ion determination. The formation of colored complexes with transition metals enables spectrophotometric analysis of metal ions in various matrices [12]. The selectivity and sensitivity of these methods make them valuable for environmental monitoring and quality control applications.

Mercuration Reactions

p-Toluidine participates in mercuration reactions that involve the incorporation of mercury into the aromatic ring system. These reactions are significant from both synthetic and environmental perspectives, as they provide routes to organomercury compounds while raising important safety and environmental concerns.

The mercuration of p-toluidine derivatives typically involves treatment with mercuric acetate under controlled conditions. When N-(p-tolyl)acetamide is treated with mercuric acetate in methanol followed by lithium chloride, the reaction produces (2-acetamido-5-methylphenyl)mercury(II) chloride in 89% yield [2]. The mercury preferentially substitutes at the position ortho to the amino group due to the directing effect of the nitrogen substituent.

The mechanism involves electrophilic aromatic substitution where the mercury(II) center acts as the electrophile. The electron-donating effects of both the methyl group and the amino group activate the aromatic ring toward electrophilic attack. The reaction proceeds through a mercurinium ion intermediate that is rapidly captured by chloride ion to form the final organomercury product [2].

Spectroscopic analysis of the mercuration product reveals characteristic changes in the aromatic proton NMR spectrum. The appearance of singlet signals in the aromatic region confirms the substitution pattern, while the coupling constants provide information about the substitution position [2]. The mercury incorporation is confirmed by the appearance of characteristic mercury-carbon coupling patterns in the carbon-13 NMR spectrum.

The environmental implications of mercuration reactions are significant due to the toxicity and bioaccumulation potential of organomercury compounds. These reactions must be conducted under strict safety protocols with appropriate containment and disposal procedures [13]. The organomercury products require specialized handling and disposal methods to prevent environmental contamination.

Despite environmental concerns, mercuration reactions retain synthetic utility in specific applications where the unique properties of organomercury compounds are required. These include use as intermediates in pharmaceutical synthesis and as catalysts in specialized organic transformations [13]. However, the trend in modern synthetic chemistry is toward the development of mercury-free alternatives that provide similar synthetic capabilities without the associated environmental risks.

Sulfonation Mechanisms

The sulfonation of p-toluidine represents a crucial industrial process for producing p-toluidine sulfonic acid derivatives, which serve as important intermediates in dye manufacturing and other chemical processes. The reaction involves the introduction of sulfonic acid groups into the aromatic ring system through electrophilic aromatic substitution.

The sulfonation mechanism proceeds through the formation of a sulfonium ion intermediate when p-toluidine reacts with sulfur trioxide or sulfuric acid. The electron-donating effects of both the amino group and the methyl substituent activate the aromatic ring toward electrophilic attack by the sulfonating agent [14]. The reaction typically occurs at elevated temperatures (210-220°C) to overcome the activation energy barriers and achieve reasonable reaction rates.

Two main products can be formed depending on the reaction conditions: p-toluidine-2-sulfonic acid and p-toluidine-3-sulfonic acid. The 3-sulfonic acid isomer is typically the major product under standard conditions due to steric factors that favor substitution at the position meta to the amino group [14]. The reaction regioselectivity can be influenced by temperature, acid concentration, and reaction time.

The mechanism involves protonation of the amino group under the strongly acidic conditions, which reduces its activating effect and prevents over-sulfonation. The protonated amino group still provides some activation of the aromatic ring, but the reduced electron density helps control the reaction selectivity [14].

Computational studies using density functional theory have provided insights into the electronic factors controlling sulfonation regioselectivity. The electron density distribution in p-toluidine shows that the 3-position has higher electron density than the 2-position, consistent with experimental observations of preferential 3-substitution [3]. The calculated activation energies for sulfonation at different positions support the experimental regioselectivity patterns.

High-Purity p-Toluidine-3-Sulfonic Acid Synthesis

The synthesis of high-purity p-toluidine-3-sulfonic acid (also known as 4B acid) requires careful control of reaction conditions and purification procedures to achieve the quality standards required for pharmaceutical and dye applications. The synthesis typically involves a multi-step process including sulfonation, neutralization, purification, and crystallization stages [14].

The initial sulfonation step involves heating p-toluidine with concentrated sulfuric acid at 210-220°C for 2-5 hours. The reaction stoichiometry typically uses equimolar amounts of p-toluidine and sulfuric acid to minimize the formation of disulfonated products [14]. The high temperature is necessary to achieve complete conversion and acceptable reaction rates, but careful temperature control is required to prevent decomposition of the product.

The crude sulfonation product contains various impurities including unreacted starting material, disulfonated byproducts, and inorganic salts. The purification process begins with dissolution of the crude product in water followed by neutralization with sodium carbonate to pH 7-9, converting the sulfonic acid to its sodium salt form [14]. This neutralization step facilitates the subsequent purification steps and improves the solubility of the product.

Activated carbon treatment represents a crucial purification step that removes colored impurities and other organic contaminants. The neutralized solution is treated with 30-50% by weight of activated carbon relative to the product amount, with stirring for 30-60 minutes at 10-50°C [14]. The activated carbon adsorbs impurities through physical adsorption and chemical interactions, resulting in significant improvement in product purity and color.

The final purification involves acidification of the decolorized solution to pH 1-2 using sulfuric acid, causing precipitation of the purified p-toluidine-3-sulfonic acid as white crystals [14]. The crystals are isolated by filtration and washed with water to remove residual salts and acid. This process typically achieves purities exceeding 99%, meeting the requirements for pharmaceutical and high-grade dye applications.

Alternative purification methods have been developed to further improve product quality. These include recrystallization from alcoholic solvents, treatment with ion-exchange resins, and crystallization under controlled pH conditions [15]. The choice of purification method depends on the specific purity requirements and the nature of the impurities present in the crude product.

Quality control procedures for high-purity p-toluidine-3-sulfonic acid include high-performance liquid chromatography (HPLC) analysis to determine the content of isomeric impurities, ion chromatography for inorganic salt content, and elemental analysis for overall purity assessment [14]. The specifications typically require minimum purity of 99%, maximum water content of 0.5%, and strict limits on heavy metal contamination.

The economic and environmental aspects of high-purity synthesis have led to the development of more efficient processes. These include optimization of reaction conditions to minimize byproduct formation, development of more selective catalysts, and improvement of recycling procedures for process chemicals [16]. The implementation of continuous processing techniques has also been investigated to improve efficiency and reduce environmental impact.

Industrial applications of high-purity p-toluidine-3-sulfonic acid include its use as an intermediate in the synthesis of azo dyes, particularly Lithol Rubine BK and other red pigments used in the textile and printing industries [14]. The compound also serves as a precursor for pharmaceutical intermediates and specialty chemicals where high purity is essential for product quality and regulatory compliance.

The environmental impact of p-toluidine-3-sulfonic acid synthesis has been addressed through the development of cleaner production technologies. These include the use of more environmentally friendly sulfonating agents, implementation of closed-loop water systems, and development of waste treatment processes that minimize environmental discharge [4]. The reduction of sulfuric acid consumption and the recovery of process chemicals have also contributed to improved environmental performance.

Data Tables

Table 1: N-Acylation Reactions of p-Toluidine - Reaction Conditions and Yields

SubstrateAcylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Product
p-ToluidineChloroacetyl chlorideTriethylamineAcetonitrile-2 to 51 hour (ultrasonic)782-Chloro-N-(p-tolyl)acetamide
p-ToluidineChloroacetyl chlorideTriethylamineBenzene-2 to 51 hour (ultrasonic)752-Chloro-N-(p-tolyl)acetamide
p-ToluidineChloroacetyl chlorideTriethylamineAcetone-2 to 51 hour (ultrasonic)682-Chloro-N-(p-tolyl)acetamide
p-ToluidineAcetic acidBenzophenoneAcetic acid8012 hours94N-(p-tolyl)acetamide
p-ToluidineAcetic acidMetal-freeSolvent-freeRoom temperature6 hours85N-(p-tolyl)acetamide
p-ToluidineAcetic anhydridePyridinePyridineReflux2-3 hours92N-(p-tolyl)acetamide

Table 2: Schiff Base Formation with p-Toluidine - Reaction Conditions and Spectral Data

AldehydeCatalystSolventTemperature (°C)Reaction TimeYield (%)UV λmax (nm)
SalicylaldehydeGlacial acetic acidDry ethanol70-803 hours85272, 342
SalicylaldehydeKaffir lime extractSolvent-freeRoom temperature10 minutes92298
SalicylaldehydeConventional acidTHFRoom temperature2-4 hours78280, 340
p-ChlorobenzaldehydeEthanol refluxEthanolReflux6-8 hours89295
p-NitrobenzaldehydeEthanol refluxEthanolReflux6-8 hours85310, 385
p-HydroxybenzaldehydeEthanol refluxEthanolReflux6-8 hours87285

Table 3: p-Toluidine Oxidation Reactions - Conditions and Product Distribution

OxidantCatalystSolventTemperature (°C)Reaction Time (min)Conversion (%)Major ProductSelectivity (%)
Hydrogen peroxideM/NTS zeoliteAcetonitrile2510090.04,4′-Dimethylazobenzene93
Hydrogen peroxideM/NS zeoliteAcetonitrile2510067.84,4′-Dimethylazobenzene88
Potassium permanganateSulfuric acidDilute H2SO46012095.0Trimer100
Potassium dichromateSulfuric acidDilute H2SO46012085.0Tetramer92
Potassium dichromateSulfuric acidWater6012078.0Trimer95

Table 4: p-Toluidine Sulfonation Reactions - Synthesis Conditions and Yields

SubstrateSulfonating AgentTemperature (°C)Reaction Time (hours)ProductCrude Yield (%)Purity after Treatment (%)
p-ToluidineConcentrated H2SO4210-2202-5p-Toluidine-3-sulfonic acid85>99
p-ToluidineConcentrated H2SO4210-2204p-Toluidine-3-sulfonic acid82>99
p-ToluidineOleum (20% SO3)653-4p-Toluidine-2-sulfonic acid78>97
p-ToluidineConcentrated H2SO4210-2205p-Toluidine-3-sulfonic acid88>99

Physical Description

P-toluidine is a colorless solid. Melting point 44°C (111°F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing.
OtherSolid
COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
White solid with an aromatic odor.
White solid with an aromatic odor. [Note: Used as a basis for many dyes.]

Color/Form

Lustrous plates or leaflets
White solid
Colorless leaflets

XLogP3

1.4

Boiling Point

393 °F at 760 mm Hg (USCG, 1999)
200.4 °C
200 °C
393°F

Flash Point

188 °F (USCG, 1999)
190 °F (88 °C) (closed cup)
87 °C c.c.
188°F

Vapor Density

3.90 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1 at 68 °F (USCG, 1999)
0.9619 g/cu cm at 20 °C
Relative density (water = 1): 1.05
1.05

LogP

1.39 (LogP)
log Kow = 1.39
1.39

Odor

Aromatic, wine-like odo

Melting Point

112.1 °F (USCG, 1999)
43.7 °C
43.6 °C
44-45 °C
112°F
111°F

UNII

I1D0KL7I4U

Related CAS

32954-54-4 (nitrate)
540-23-8 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 664 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (99.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (99.85%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (19.28%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency.

Vapor Pressure

1 mm Hg at 108 °F (NIOSH, 2016)
0.29 mmHg
0.286 mm Hg at 25 °C
Vapor pressure, kPa at 42 °C: 0.13
1 mmHg@108°F
(108°F): 1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w

Other CAS

106-49-0
26915-12-8
540-23-8

Wikipedia

4-methylbenzenamine

Biological Half Life

Following oral application of 500 mg p-toluidine/kg bw to 4 rats (strain not given), peak blood level after 12 and 24 hr was observed. A half-life time of plasma elimination of 12 to 15 hr was derived; i.v. application to 4 dogs yielded a half-life time of plasma elimination of 1 hr.

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

The manufacture of toluidines begins with a mixed-acid (nitric/sulfuric acid) mononitration of toluene, which produces all three isomers (ortho, meta, and para), usually in the ratio 15:1: 9, respectively. Since the isomeric toluidines themselves cannot be effectively separated by distillation, distillative separation of the isomers is achieved at the nitrotoluene stage. ... High-volume manufacture of toluidines utilizes the same type of continuous vapor-phase hydrogenation process used for aniline manufacture. The catalyst include various supported metals, Raney nickel, copper, molybdenum, tungsten, vanadium, and noble metals. The catalyst is suspended in a column or bed, and a gaseous mixture of the nitrotoluene and excess hydrogen is passed over it at about 250 °C. The gaseous products are condensed, the aqueous and organic layers are separated, excess hydrogen is recycled, and the final crude product is dried and distilled.
By the reduction of p-nitrotoluene with iron and hydrochloric acid.

General Manufacturing Information

All other basic organic chemical manufacturing
Benzenamine, 4-methyl-: ACTIVE
Benzenamine, ar-methyl-: ACTIVE
Benzenamine, 4-methyl-, hydrochloride (1:1): INACTIVE
TOLUIDINE EXISTS IN 3 ISOMERIC FORMS BUT ONLY THE O- AND P-ISOMERS ARE OF INDUSTRIAL IMPORTANCE.

Analytic Laboratory Methods

Method: OSHA 73; Procedure: gas chromatography using an electron capture detector; Analyte: p-toluidine; Matrix: air; Detection Limit: 0.13 ppb (0.55 ug/cu m).
HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF QUINIZARIN, P-TOLUIDINE AND D AND C VIOLET NO 2 IN D AND C GREEN NO 6.
METHOD WAS DEVELOPED FOR P-TOLUIDINE IN AIR BASED ON THE REACTION WITH P-DIMETHYLAMINOBENZALDEHYDE.

Storage Conditions

Store in cool, dry, well-ventilated location. Store away from heat, oxidizers, and sunlight.
/Store/ separated from strong oxidants, strong acids, food and feedstuffs. Cool. Dry. Well closed. Ventilation along the floor.

Dates

Last modified: 07-17-2023

Remediation of different nitroaromatic pollutants by a promising agent of Cupriavidus sp. strain a3

Jyoti Tiwari, Deepa Gandhi, Saravanadevi Sivanesan, Pravin Naoghare, Amit Bafana
PMID: 32836156   DOI: 10.1016/j.ecoenv.2020.111138

Abstract

Nitrobenzene, nitrotoluenes and nitrobenzoic acid are toxic and mutagenic. Their removal from the environment is necessary to avoid health and environmental damage. In this study, Cupriavidus strain a3 was found to utilize 2-nitrotoluene (2NT), 3-nitrotoluene (3NT), 4-nitrotoluene (4NT), nitrobenzene (NB) and 2-nitrobenzoic acid (2NBA) as carbon and nitrogen source, resulting in their detoxification. The metabolism involved reductive transformation of nitroaromatics to the corresponding amines followed by cleavage of amino group to release ammonia. Cell free extract showed nitroreductase activity in the range of 310-389 units/mg. NB was reduced to form benzamine and 4-aminophenol, 2NT was reduced to 2-aminotoluene, whereas 2NBA was reduced to form 2-aminobenzoic acid. Similarly, 3NT was metabolized to 3-aminotoluene and 2-amino-4-methylphenol, while 4NT was reduced to 4-nitrosotoluene and 4-aminotoluene. Cytotoxicity and apoptosis assays using Jurkat cell line, and Ames test were used to evaluate the detoxification of nitroaromatics during biodegradation. Biodegradation with Cupriavidus resulted in 2.6-11 fold increase in cell viability, 1.3-2.3 fold reduction in apoptosis, 1.6-55 fold reduction in caspase-3 activation, and complete disappearance of mutagenic activity. In soil microcosm, bioaugmentation with Cupriavidus resulted in 16-59% degradation of various nitroaromatics, as against <14% degradation without bioaugmentation. Thus, the present study reflects promising capability of Cupriavidus strain a3 in degradation and detoxification of multiple nitroaromatics.


New Data on Vanillin-Based Isothiazolic Insecticide Synergists

Alexey V Kletskova, Vladimir I Potkin, Evgenij A Dikusar, Romualda M Zolotar
PMID: 30549839   DOI:

Abstract

By alkylation of vanillin with 4,5-dichloro-3-chloromethylisothiazole the corresponding ether was synthesized. The latter was then reacted with p-toluidine to afford the corresponding azomethine. During the bioassays of synthesized isothiazolic derivatives of vanillin in mixtures with insecticides (imidacloprid and a-cypermethrin) a strong synergetic effect was observed.


Hydrotropic Action of Cationic Hydrotrope p-Toluidinium Chloride on the Solubility of Sparingly Soluble Gliclazide Drug Molecule: A Computational Study

Shubhadip Das, Sandip Paul
PMID: 28530396   DOI: 10.1021/acs.jcim.7b00182

Abstract

We perform classical molecular dynamics simulations of sparingly soluble drug gliclazide (GLC) and hydrotrope p-toluidinium chloride (PTOL) in water with a regime of PTOL concentrations. Our results demonstrate that PTOL starts to self-aggregate above its minimum hydrotrope concentration (MHC). Further, these PTOL aggregates create a mixed micellar-like framework in which the hydrophobic small tail part of most of the PTOL molecules direct toward the inside, whereas in order to make favorable contact with water molecules its hydrophilic ammonium group points outward. But, in order to make hydrogen bonds with GLC molecules, the polar groups of a few of the hydrotropes direct inward also. This provides an environment for the incorporation of the drug molecules into the mixed environment (hydrophobic as well as hydrophilic core) of PTOL clusters. The average number of hydrogen bond calculations indicates that PTOL aggregate does not have much effect on the average number of water-PTOL hydrogen bonds, but it has an influence on the average number of water-GLC, GLC-GLC, and GLC-PTOL hydrogen bonds. Both electrostatic and van der Waals energy components of drug and hydrotrope interactions play vital roles in the solubilization process. Furthermore, the estimation of Flory-Huggins interaction parameters also suggests favorable interactions between hydrotrope PTOL and GLC drug molecules.


Synthesis and Evaluation of Curcuminoid Analogues as Antioxidant and Antibacterial Agents

Dalia R Emam, Ahmad M Alhajoj, Khaled M Elattar, Nabila A Kheder, Ahmed A Fadda
PMID: 28604614   DOI: 10.3390/molecules22060971

Abstract

Diazocoupling reaction of curcumin with different diazonium salts of
-toluidine, 2-aminopyridine, and 4-aminoantipyrine in pyridine yielded the arylhydrazones
-
. Arylhydrazone of
-toluidine reacted with urea, thiourea, and guanidine nitrate to produce 5,6-dihydropyrimidines. Further reaction of
with 2,3-diaminopyrdine in sodium ethoxide solution yielded 1
-pyrido[2,3-
][1,4]diazepine derivative.
(2,5-dihydroisoxazole) is obtained from the reaction of
with hydroxylamine hydrochloride, while its reactions with hydrazines afforded the respective 4,5-dihydro-1
-pyrazoles. The target compounds were evaluated as antioxidant and antibacterial agents. The tested compounds showed good to moderate activities compared to ascorbic acid and chloramphenicol, respectively.


Development of glutathione-conjugated asiatic acid-loaded bovine serum albumin nanoparticles for brain-targeted drug delivery

Nisith Raval, Tejas Mistry, Niyati Acharya, Sanjeev Acharya
PMID: 26316160   DOI: 10.1111/jphp.12460

Abstract

Asiatic acid, a well-known plant-based neuroprotective pentacyclic triterpenoid, has major limitation for its bioavailability in the brain. The objective of this study is to develop novel bovine serum albumin (BSA) nanoparticles coupled with glutathione (natural tripeptide) to enhance drug delivery to brain.
Asiatic acid-loaded BSA nanoparticles were prepared by using modified desolvation technique. Conjugation of glutathione with asiatic acid-loaded BSA nanoparticle was done by carbodiimide reaction using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC). In-vivo biodistribution study of asiatic acid solution, and conjugated and unconjugated asiatic acid-loaded BSA nanoparticles, at the dose equivalent to 75 mg/kg was evaluated, through intravenous administration to Wistar rats. Asiatic acid has very weak chromophore so high-pressure liquid chromatography-based novel pre-derivatization method was developed using p-toluidine as a coupling agent to improve sensitivity.
The results showed 10-fold more bioavailability of asiatic acid in the brain after 5 h with glutathione-conjugated asiatic acid-loaded BSA nanoparticles as compared with asiatic acid solution with 627.21% drug targeting efficiency to the brain.
The present investigation demonstrated enhanced delivery of asiatic acid using glutathione and hence served as a potential ligand to improve brain targeting efficiency.


Flow Injection Analysis of 5-(Hydroxymethyl)-2-furaldehyde in Honey by a Modified Winkler Method

Karine Castoldi, Maria Izabel Milani, Eduardo L Rossini, Leonardo Pezza, Helena R Pezza
PMID: 27063713   DOI: 10.2116/analsci.32.413

Abstract

One of the quality indicators for honey is 5-(hydroxymethyl)-2-furaldehyde (HMF), which is formed during the heating or aging of honey. The International Honey Commission recommends three methods for the determination of HMF in honey: the Winkler method, the White method, and determination by HPLC. The Winkler method uses the carcinogenic substance p-toluidine, which is not in accordance with the principles of Green Chemistry. The present work describes the determination of HMF in honey by flow injection analysis (FIA) using a modified Winkler method, replacing p-toluidine with p-aminobenzoic acid. The linear range was 1.00 to 40.0 mg L(-1), the limit of detection (LOD) was 0.43 mg L(-1), and the limit of quantification (LOQ) was 1.32 mg L(-1). The method is an efficient and environmentally friendly technique for the analysis of HMF in honey.


Aldehyde oxidase activity in fresh human skin

Nenad Manevski, Kamal Kumar Balavenkatraman, Barbara Bertschi, Piet Swart, Markus Walles, Gian Camenisch, Hilmar Schiller, Olivier Kretz, Barbara Ling, Reto Wettstein, Dirk J Schaefer, Francois Pognan, Armin Wolf, Karine Litherland
PMID: 25249692   DOI: 10.1124/dmd.114.060368

Abstract

Human aldehyde oxidase (AO) is a molybdoflavoenzyme that commonly oxidizes azaheterocycles in therapeutic drugs. Although high metabolic clearance by AO resulted in several drug failures, existing in vitro-in vivo correlations are often poor and the extrahepatic role of AO practically unknown. This study investigated enzymatic activity of AO in fresh human skin, the largest organ of the body, frequently exposed to therapeutic drugs and xenobiotics. Fresh, full-thickness human skin was obtained from 13 individual donors and assayed with two specific AO substrates: carbazeran and zoniporide. Human skin explants from all donors metabolized carbazeran to 4-hydroxycarbazeran and zoniporide to 2-oxo-zoniporide. Average rates of carbazeran and zoniporide hydroxylations were 1.301 and 0.164 pmol⋅mg skin(-1)⋅h(-1), resulting in 13 and 2% substrate turnover, respectively, after 24 hours of incubation with 10 μM substrate. Hydroxylation activities for the two substrates were significantly correlated (r(2) = 0.769), with interindividual variability ranging from 3-fold (zoniporide) to 6-fold (carbazeran). Inclusion of hydralazine, an irreversible inhibitor of AO, resulted in concentration-dependent decrease of hydroxylation activities, exceeding 90% inhibition of carbazeran 4-hydroxylation at 100 μM inhibitor. Reaction rates were linear up to 4 hours and well described by Michaelis-Menten enzyme kinetics. Comparison of carbazeran and zoniporide hydroxylation with rates of triclosan glucuronidation and sulfation and p-toluidine N-acetylation showed that cutaneous AO activity is comparable to tested phase II metabolic reactions, indicating a significant role of AO in cutaneous drug metabolism. To our best knowledge, this is the first report of AO enzymatic activity in human skin.


Homogeneous liquid-liquid extraction coupled to ion mobility spectrometry for the determination of p-toluidine in water samples

Amin Ashori, Ali Sheibani
PMID: 25427773   DOI: 10.1007/s00128-014-1426-z

Abstract

In this research, homogeneous liquid-liquid extraction followed by ion mobility spectrometry (HLLE-IMS) with corona discharge ionization source has been developed for the determination of p-toluidine. The analyte was extracted by single-phase extraction in a ternary solvent system and then the extracted p-toluidine was injected into IMS for analysis. Optimization of different parameters which could influence HLLE-IMS was performed. Under optimum conditions, the dynamic linear range was obtained over 2.0-40.0 ng/mL with R (2) = 0.9966 while relative standard deviation was below 10 %. The limits of detection and quantification were 0.6 and 2.0 ng/mL of p-toluidine, respectively. The proposed method was applied to determine p-toluidine in environmental water samples which resulted in acceptable recoveries of the analyte, ranging from 85.3 %-90 %.


Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats

June K Dunnick, Keith R Shockley, Daniel L Morgan, Amy Brix, Gregory S Travlos, Kevin Gerrish, J Michael Sanders, T V Ton, Arun R Pandiri
PMID: 27638505   DOI: 10.1007/s00204-016-1831-7

Abstract

N,N-dimethyl-p-toluidine (DMPT), an accelerant for methyl methacrylate monomers in medical devices, was a liver carcinogen in male and female F344/N rats and B6C3F1 mice in a 2-year oral exposure study. p-Toluidine, a structurally related chemical, was a liver carcinogen in mice but not in rats in an 18-month feed exposure study. In this current study, liver transcriptomic data were used to characterize mechanisms in DMPT and p-toluidine liver toxicity and for conducting benchmark dose (BMD) analysis. Male F344/N rats were exposed orally to DMPT or p-toluidine (0, 1, 6, 20, 60 or 120 mg/kg/day) for 5 days. The liver was examined for lesions and transcriptomic alterations. Both chemicals caused mild hepatic toxicity at 60 and 120 mg/kg and dose-related transcriptomic alterations in the liver. There were 511 liver transcripts differentially expressed for DMPT and 354 for p-toluidine at 120 mg/kg/day (false discovery rate threshold of 5 %). The liver transcriptomic alterations were characteristic of an anti-oxidative damage response (activation of the Nrf2 pathway) and hepatic toxicity. The top cellular processes in gene ontology (GO) categories altered in livers exposed to DMPT or p-toluidine were used for BMD calculations. The lower confidence bound benchmark doses for these chemicals were 2 mg/kg/day for DMPT and 7 mg/kg/day for p-toluidine. These studies show the promise of using 5-day target organ transcriptomic data to identify chemical-induced molecular changes that can serve as markers for preliminary toxicity risk assessment.


CGSEA: A Flexible Tool for Evaluating the Associations of Chemicals with Complex Diseases

Shiqiang Cheng, Mei Ma, Lu Zhang, Li Liu, Bolun Cheng, Xin Qi, Chujun Liang, Ping Li, Om Prakash Kafle, Yan Wen, Feng Zhang
PMID: 31937547   DOI: 10.1534/g3.119.400945

Abstract

The etiology of many human complex diseases or traits involves interactions between chemicals and genes that regulate important physiological processes. It has been well documented that chemicals can contribute to disease development through affecting gene expression
In this study, we developed a flexible tool CGSEA for scanning the candidate chemicals associated with complex diseases or traits. CGSEA only need genome-wide summary level data, such as transcriptome-wide association studies (TWAS) and mRNA expression profiles. CGSEA was applied to the GWAS summaries of attention deficiency/hyperactive disorder, (ADHD), autism spectrum disorder (ASD) and cervical cancer. CGSEA identified several significant chemicals, which have been demonstrated to be involved in the development or treatment of ADHD, ASD and cervical cancer. The CGSEA program and user manual are available at https://github.com/ChengSQXJTU/CGSEA.


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